

Compound of Interest

 Compound Name:
 AZ1495

 Cat. No.:
 B10800876

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ1495 is a potent, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and, to a lesser extent, IRAK1.[1][2]

Flow cytometry is an indispensable tool for elucidating the cellular effects of targeted therapies like AZ1495. This powerful technique allows for the ra

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for analyzing the cellular effects of AZ1495.

```
digraph "AZ1495_Mechanism_of_Action" {
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  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#20.
  edge [arrowhead=normal, color="#5F6368", fontname="Arial", fontsize=9];
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MyD88 [label="MyD88"];
IRAK4 [label="IRAK4", fillcolor="#FBBC05", fontcolor="#202124"];
IRAK1 [label="IRAK1"];
TRAF6 [label="TRAF6"];
NFkB_pathway [label="NF-κB Pathway"];
Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"];
AZ1495 [label="AZ1495", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
TLR IL1R -> MyD88;
MyD88 -> IRAK4;
IRAK4 -> IRAK1;
IRAK1 -> TRAF6;
TRAF6 -> NFkB_pathway;
NFkB_pathway -> Apoptosis;
NFkB pathway -> Cell Cycle Arrest;
AZ1495 -> IRAK4 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"];
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Data Presentation

The following tables provide representative quantitative data from flow cytometry analysis of DLBCL cells treated

Table 1: Induction of Apoptosis in OCI-Ly10 Cells Treated with an IRAK4 Inhibitor for 48 hours

Treatment Concentration (µM)	
Vehicle Control (DMSO)	
0.1	
0.5	
1.0	
5.0	

Data are presented as mean \pm standard deviation from three independent experiments.

Table 2: Cell Cycle Distribution of OCI-Ly10 Cells Treated with an IRAK4 Inhibitor for 24 hours

Treatment Concentration (µM)	
Vehicle Control (DMSO)	
0.1	
0.5	
1.0	
5.0	

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols



Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide

This protocol details the induction of apoptosis in a suspension cell line, such as OCI-Ly10, with AZ1495 and
Materials:
• OCI-Ly10 cells
• Complete Iscove's Modified Dulbecco's Medium (IMDM) with 20% Fetal Bovine Serum (FBS)
• AZ1495 (stock solution in DMSO)
• Phosphate-Buffered Saline (PBS)
• Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
• 6-well plates
• Flow cytometry tubes

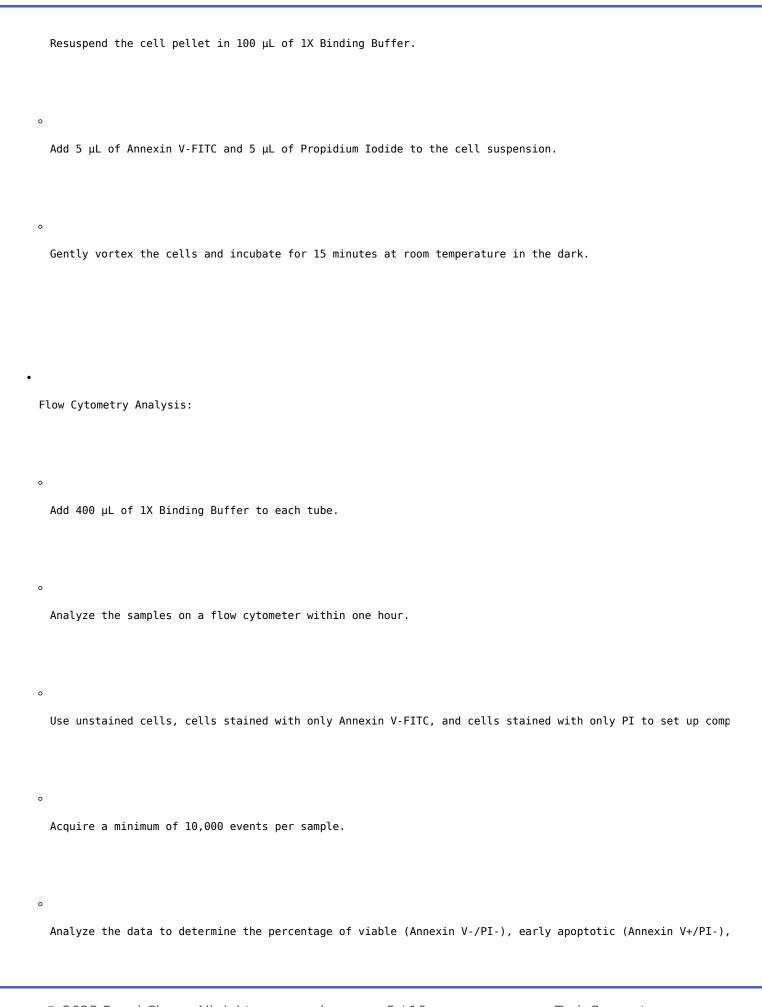


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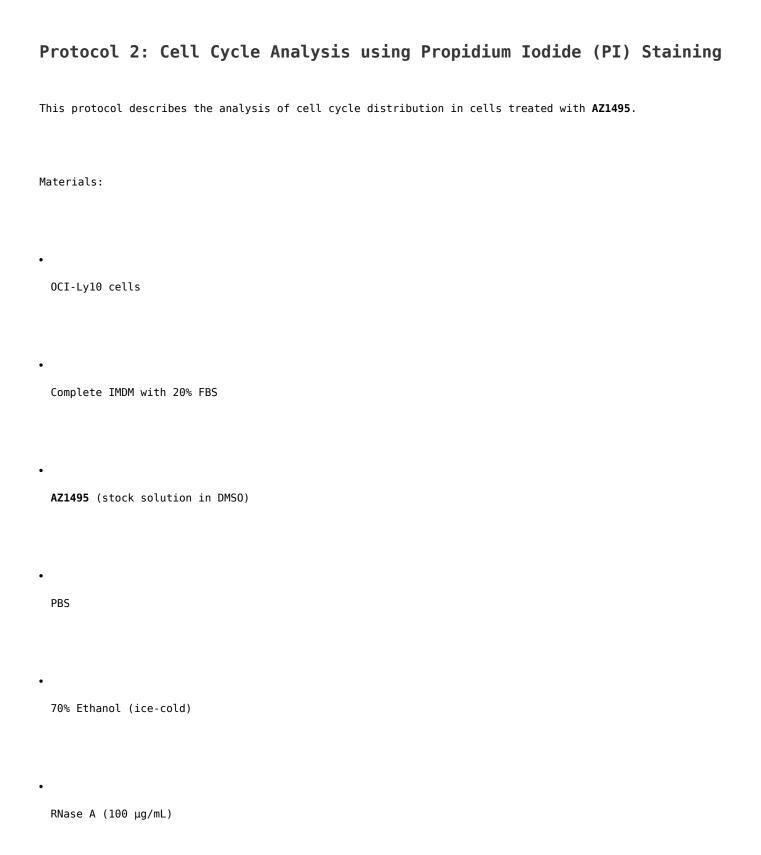
•	Flow cytometer
Р	rocedure:
•	Cell Seeding: Seed OCI-Ly10 cells at a density of 0.5×10^6 cells/mL in a 6-well plate in complete IMDM.
•	Treatment: Prepare serial dilutions of AZ1495 in complete medium. Add the desired concentrations of AZ1495 1
•	Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidifi
•	Cell Harvesting: After incubation, transfer the cell suspension from each well into individual centrifuge to
•	Washing: Carefully aspirate the supernatant and wash the cells once with 1 mL of cold PBS. Centrifuge at 300
•	Staining:
	•



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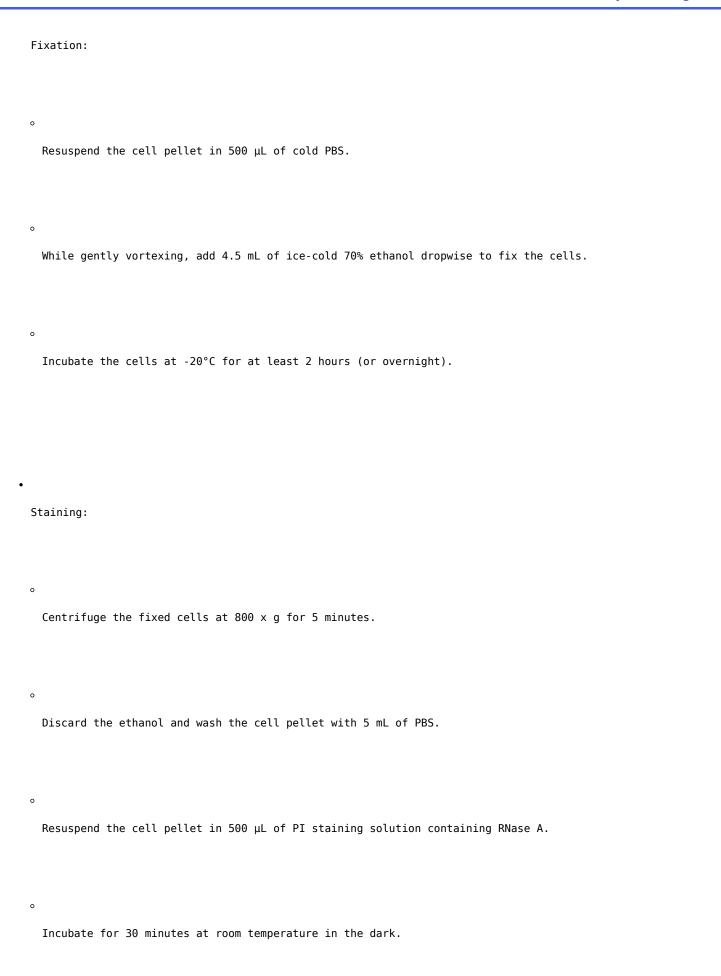




• Propidium Iodide (50 μg/mL)
• 6-well plates
• Flow cytometry tubes
• Flow cytometer
Procedure:
• Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1. A 24-hour incubation is often sufficient to ok
• Cell Harvesting: Harvest cells as described in step 4 of Protocol 1.
• Washing: Wash the cell pellet once with cold PBS.
•



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Flow cytometry is a critical technology for characterizing the cellular effects of the IRAK4 inhibitor AZ1495

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References

- 1. IRAK-4/MyD88-dependent pathways are essential for the removal of developing autoreactive B cells in humans PMC [pmc.ncbi.nlm.nih.gov]
- 2. B cell antigen receptor-induced activation of an IRAK4-dependent signaling pathway revealed by a MALT1-IRAK4 double knockout mouse mode
- 3. Paper: Targeting MYD88-Mutant DLBCL with IRAKIMiDs: A Comparison to IRAK4 Kinase Inhibition and Evaluation of Synergy with Rational Con
- 4. Assessing IRAK4 Functions in ABC DLBCL by IRAK4 Kinase Inhibition and Protein Degradation PubMed [pubmed.ncbi.nlm.nih.gov]
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